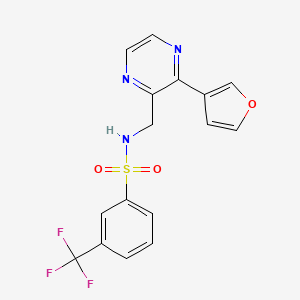

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3O3S/c17-16(18,19)12-2-1-3-13(8-12)26(23,24)22-9-14-15(21-6-5-20-14)11-4-7-25-10-11/h1-8,10,22H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKAHWXUQXZCZLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCC2=NC=CN=C2C3=COC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrazine intermediates, followed by their coupling with a benzenesulfonamide derivative. Common reagents used in these reactions include trifluoromethylating agents, sulfonyl chlorides, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Substitution: The benzenesulfonamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazine ring can produce dihydropyrazine derivatives.

Scientific Research Applications

Recent studies have demonstrated that compounds containing pyrazine and furan moieties possess significant antiviral activity. For instance, derivatives of pyrazole have been shown to inhibit various viruses, including HIV and respiratory syncytial virus (RSV). The incorporation of the furan and pyrazine groups into the sulfonamide framework may enhance the compound's ability to interact with viral proteins or enzymes.

Case Study: Antiviral Activity

A study published in MDPI highlighted the potential of pyrazole derivatives as antiviral agents. Compounds similar to N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide exhibited effective inhibition against HIV strains with resistance mutations, showcasing their therapeutic promise in treating viral infections .

Anticancer Properties

The anticancer properties of compounds featuring the pyrazine and furan motifs have been extensively studied. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including kinase inhibition.

Table 2: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Targeted Cancer Type |

|---|---|---|

| Pyrazole derivative A | 0.19 | Melanoma |

| Pyrazole-linked benzimidazole derivative | 1.50 | Lung Cancer |

| N-(1-{1-[4-nitrophen]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | 3.79 | Breast Cancer |

A comprehensive review on pyrazole derivatives indicated that modifications to the structure can significantly enhance anticancer activity against various cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and others .

Anti-inflammatory Applications

In addition to its antiviral and anticancer properties, this compound may exhibit anti-inflammatory effects due to its sulfonamide component. Sulfonamides are known for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes.

Insights from Recent Research

Research has shown that pyrazole-containing compounds can act as non-steroidal anti-inflammatory drugs (NSAIDs). A correlation was found between structural modifications and the potency of anti-inflammatory activity . This suggests that this compound could be explored further for its potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism by which N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related sulfonamides, benzamides, and trifluoromethyl-bearing analogues from the evidence:

Key Comparative Insights:

Sulfonamide vs. Benzamide Scaffolds :

- The target compound’s benzenesulfonamide group contrasts with benzamide derivatives (e.g., ), which often exhibit distinct binding modes due to the sulfonamide’s hydrogen-bonding capacity.

- Example 53 () shares a pyrazine-related heterocycle but replaces sulfonamide with benzamide, likely altering target selectivity.

Trifluoromethyl (-CF₃) Role :

- The -CF₃ group in the target compound mirrors its presence in agrochemicals (e.g., flubenzimine in ) and NLRP3 inhibitors (), where it enhances membrane permeability and resistance to oxidative metabolism.

Heterocyclic Diversity :

- Pyrazine cores (target compound, BD629878) are less common in the evidence compared to pyrazole () or triazine () systems, suggesting unique electronic or steric properties for specific targets.

Synthetic Complexity :

- The target compound’s synthesis likely involves Suzuki coupling (pyrazine-furan linkage, as in ) and sulfonamide formation (). By contrast, triazine-based herbicides () utilize simpler nucleophilic substitutions.

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 394.37 g/mol. The compound features a furan ring and a pyrazine moiety, both known for their biological activities.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects such as antibacterial and anticancer properties.

- Receptor Interaction : It can bind to receptors on cancer cells, inducing apoptosis or inhibiting cell growth.

- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth through enzyme inhibition.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have reported:

These findings suggest that the compound may have promising anticancer properties, warranting further investigation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, indicating potential as an antibiotic agent:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL |

These results support the hypothesis that this compound could be developed into a novel antimicrobial agent.

Case Studies

-

Case Study on Anticancer Efficacy :

A study investigated the effects of the compound on human lung cancer cells (A549). The results indicated that treatment with the compound led to significant cell death compared to untreated controls, with an IC50 value of 26 µM, suggesting effective cytotoxicity against these cancer cells. -

Case Study on Antimicrobial Properties :

In another study, the compound was tested against a panel of pathogenic bacteria. It exhibited potent activity against Staphylococcus aureus with an MIC of 15 µg/mL, highlighting its potential as a therapeutic candidate for bacterial infections.

Q & A

Q. Basic: What are the critical steps and yield optimization strategies for synthesizing N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide?

Methodological Answer: The synthesis involves multi-step reactions, including coupling, cyclization, and purification. Key steps and yields from analogous sulfonamide syntheses include:

Optimization Strategies:

Q. Advanced: How can structural disorder in crystallographic studies of trifluoromethyl-containing sulfonamides be resolved?

Methodological Answer: Crystallographic disorder, common in flexible moieties like furan rings, is addressed via:

- Restrained Refinement: Fix bond lengths/angles (e.g., rigid pentagon refinement for disordered furyl rings ).

- Thermal Parameter Constraints: Equate displacement parameters (Uᵢⱼ) of disordered atoms (e.g., C6′ and O6 in ).

- Hydrogen Bond Analysis: Use hydrogen bonding networks (e.g., N–H···O interactions) to validate structural stability (Table 1) .

Q. Table 1: Hydrogen Bonding Parameters in a Related Sulfonamide ()

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|

| N3–H3A···N2 | 0.88 | 2.12 | 2.988(3) | 167.3 |

| N3–H3B···O2 | 0.88 | 2.21 | 3.051(3) | 160.5 |

II. Biological Activity and Structure-Activity Relationships (SAR)

Q. Basic: How does the trifluoromethyl group influence the physicochemical and biological properties of sulfonamide derivatives?

Methodological Answer: The CF₃ group enhances:

- Lipophilicity: Increases membrane permeability (logP improvement by ~1 unit ).

- Metabolic Stability: Reduces oxidative metabolism via electron-withdrawing effects .

- Biological Activity: Strengthens target binding (e.g., sulfonamide derivatives in pesticide development ).

Experimental Validation:

Q. Advanced: How can discrepancies between computational predictions and experimental biological activity be resolved?

Methodological Answer: Discrepancies arise from oversimplified models (e.g., neglecting solvation effects). Mitigation strategies:

- Dynamic Simulations: Perform molecular dynamics (MD) to account for protein flexibility .

- Crystallographic Validation: Compare predicted binding poses with X-ray structures (e.g., dihedral angles in ).

- SAR Profiling: Synthesize analogs with systematic substitutions (e.g., pyrimidine vs. pyrazine cores ).

Example:

A computational model may predict strong binding for a planar conformation, but crystallography reveals a twisted dihedral (55.58° between pyrazole and benzene rings ), necessitating conformational analysis.

III. Structural and Computational Analysis

Q. Advanced: What role do molecular conformations play in the biological efficacy of sulfonamide derivatives?

Methodological Answer: Conformational flexibility impacts target binding:

- Dihedral Angles: A 31.1° twist between furan and pyrazole rings in may limit steric hindrance, enabling better active-site access.

- Hydrogen Bonding: Sulfonamide NH groups form stabilizing interactions (e.g., N–H···O/N bonds in ).

Experimental Design:

Q. Basic: What analytical techniques are essential for characterizing intermediates and final products?

Methodological Answer:

- ¹H-NMR: Confirms regiochemistry (e.g., pyrazine methyl protons at δ 4.2–4.5 ppm ).

- TLC: Monitors reaction progress (e.g., Rf values in ethyl acetate/hexane systems ).

- Mass Spectrometry: Validates molecular weight (e.g., exact mass 462.1573 for related compounds ).

- X-ray Crystallography: Resolves structural ambiguities (e.g., disorder in furan rings ).

Q. Advanced: How can researchers address low yields in multi-step syntheses of heterocyclic sulfonamides?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.